molecular formula C5H8N4 B2655705 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 54760-48-4

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine

カタログ番号: B2655705
CAS番号: 54760-48-4
分子量: 124.147
InChIキー: LMRUYPDUZUTABP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has been mentioned in the context of Sitagliptin drug products . It is a potential genotoxic impurity .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A small library of the triazolopyrazines with a variety of substituents in position 3 has been created .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1 H NMR spectrum (400 MHz, DMSO-d 6), δ, ppm (J, Hz): 3.12 (2H, t, J = 6.0, 6-CH 2); 3.63 (2H, t, J = 5.7, CH 2 CH 2 OH); 3.78 (2H, t, J = 6.0, 5-CH 2); 4.43 (2H, t, J = 5.6, CH 2 CH 2 OH); 4.61 (2H, s, 8-CH 2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis. It is a yellow solid with a melting point of 170–174°C .

科学的研究の応用

Synthesis and Structural Analysis

Recent studies have focused on the synthesis and crystal structure characterization of triazole pyridazine derivatives. These compounds exhibit significant biological properties, such as anti-tumor and anti-inflammatory activities. Through NMR, IR, mass spectral studies, and single crystal X-ray diffraction techniques, researchers have successfully characterized the structures of these compounds. Density functional theory (DFT) calculations have been employed to compare theoretical and experimental results, providing insights into the molecular properties and interactions of these derivatives (Sallam et al., 2021).

Pharmacological Applications

The optimization of pharmacokinetic properties has led to the identification of novel compounds for clinical development. For instance, P2X7 receptor antagonists based on 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine derivatives show promise for treating conditions related to the central nervous system (CNS). These compounds exhibit good partitioning into the CNS and demonstrate robust in vivo target engagement after oral dosing, highlighting their potential as therapeutic agents (Letavic et al., 2017).

Antidiabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines has uncovered their potential as effective anti-diabetic drugs. These compounds have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. Molecular docking and ELISA-based enzyme inhibition assays have revealed strong inhibition potential, indicating their promise as anti-diabetic medications (Bindu et al., 2019).

High-Energy Materials

The use of [1,2,4]triazolo[4,3-b]pyridazine as a building block for constructing new low-sensitivity high-energy materials has been explored. Compounds synthesized from this bicyclic fused structure exhibit high detonation velocities and pressures, alongside low sensitivities and good thermostability. Such characteristics make them suitable for applications requiring high-energy materials with reduced risk factors (Chen et al., 2021).

将来の方向性

The future directions for the use of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine could involve its further application in medicinally oriented synthesis . It is part of a small molecule library that could be used as a building block in the field of medicinal chemistry .

特性

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-5-8-6-4-9(5)7-3-1/h4,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRUYPDUZUTABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。